molecular formula C18H28N2O4S2 B567578 1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate CAS No. 1352947-66-0

1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate

Cat. No.: B567578
CAS No.: 1352947-66-0
M. Wt: 400.552
InChI Key: YITFXJWLFMQQRC-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate involves several steps. One common method includes the reaction of oxalyl chloride with a solution of 1-methyl-3-[6-(methylsulfinyl)hexyl]imidazolium at -70°C . The mixture is stirred for 30 minutes, followed by the addition of an alcohol solution at the same temperature. Triethylamine is then added dropwise, and the mixture is stirred at various temperatures ranging from -70°C to -50°C. Finally, the mixture is warmed to room temperature and stirred for an additional 2 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves similar reaction conditions as those used in laboratory settings, with adjustments made for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like oxalyl chloride.

    Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes or ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing agent, facilitating the conversion of alcohols to aldehydes or ketones . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its high purity and well-defined reaction conditions make it a valuable reagent in scientific research and industrial applications .

Properties

IUPAC Name

4-methylbenzenesulfonate;1-methyl-3-(6-methylsulfinylhexyl)imidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N2OS.C7H8O3S/c1-12-8-9-13(11-12)7-5-3-4-6-10-15(2)14;1-6-2-4-7(5-3-6)11(8,9)10/h8-9,11H,3-7,10H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITFXJWLFMQQRC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN(C=C1)CCCCCCS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352947-66-0
Record name 1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate
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